Cas no 2137613-66-0 (1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one)
![1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one structure](https://www.kuujia.com/scimg/cas/2137613-66-0x500.png)
1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2137613-66-0
- EN300-715435
- 1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
- 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
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- Inchi: 1S/C13H26N2O2/c1-4-5-13(9-14)10-15(6-7-17-13)12(16)8-11(2)3/h11H,4-10,14H2,1-3H3
- InChI Key: WPSCLRLIQCQFIP-UHFFFAOYSA-N
- SMILES: O1CCN(C(CC(C)C)=O)CC1(CN)CCC
Computed Properties
- Exact Mass: 242.199428076g/mol
- Monoisotopic Mass: 242.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.6Ų
1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715435-1.0g |
1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one |
2137613-66-0 | 1g |
$0.0 | 2023-06-06 |
1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one Related Literature
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
Introduction to Compound CAS No. 2137613-66-0: 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one
The compound with CAS No. 2137613-66-0, known as 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of morpholine derivatives, which are widely studied due to their unique structural properties and potential bioactivity. The morpholine ring system in this compound plays a pivotal role in its chemical behavior and functional versatility.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as asymmetric catalysis and microwave-assisted synthesis. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. The integration of computational chemistry tools has further enhanced our understanding of the molecular interactions and potential uses of this compound.
The structure of 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one is characterized by a morpholine ring substituted with an aminomethyl group and a propyl chain at the 2-position, along with a 3-methylbutanone moiety at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The presence of both amine and ketone functional groups within the same molecule facilitates its participation in diverse reactions, including condensation reactions, alkylation, and cycloaddition processes.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to act as a precursor for bioactive molecules has been highlighted in recent studies, where it was used to synthesize compounds with potential anti-inflammatory and anticancer properties. Additionally, the compound's role in organocatalysis has been explored, demonstrating its utility as a catalyst for enantioselective reactions—a critical aspect in modern drug development.
From an environmental standpoint, the synthesis and handling of this compound adhere to stringent safety protocols to minimize ecological impact. Researchers have emphasized the importance of green chemistry principles in its production, ensuring that waste generation is minimized and energy efficiency is maximized. These practices align with global efforts to promote sustainable chemical manufacturing.
Looking ahead, ongoing research into the properties of CAS No. 2137613-66-0 is expected to uncover new dimensions for its application. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative uses in areas such as agrochemicals, advanced materials, and biotechnology. The integration of artificial intelligence (AI) into chemical research is further accelerating the discovery process, enabling researchers to predict optimal reaction conditions and molecular interactions with unprecedented accuracy.
In conclusion, 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-3-methylbutan-1-one stands as a testament to the progress made in modern organic chemistry. Its intricate structure, versatile reactivity, and wide-ranging applications underscore its significance in both academic research and industrial development. As scientific understanding continues to evolve, this compound will undoubtedly play a pivotal role in shaping future advancements across multiple disciplines.
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